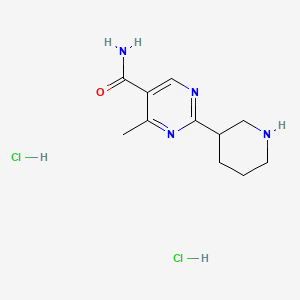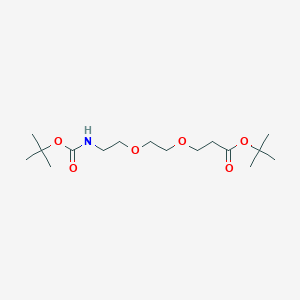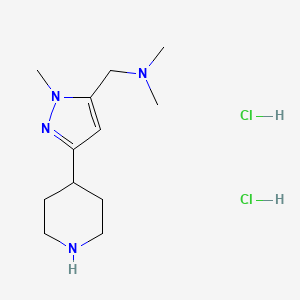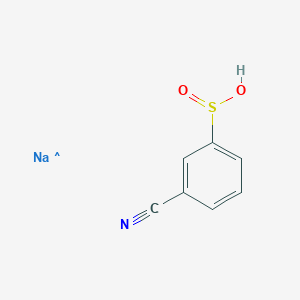
(2Z)-3-(oxan-4-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(oxan-4-yl)prop-2-enenitrile is an organic compound characterized by the presence of an oxane ring and a nitrile group. The compound’s structure includes a double bond in the 2-position, which is in the Z-configuration, indicating that the substituents on the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(oxan-4-yl)prop-2-enenitrile typically involves the formation of the oxane ring followed by the introduction of the nitrile group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxane ring through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the nitrile group via nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This could include continuous flow reactions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the oxane ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxane ring or the double bond.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Substituted derivatives at the nitrile group.
Aplicaciones Científicas De Investigación
(2Z)-3-(oxan-4-yl)prop-2-enenitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme interactions or as a building block for bioactive molecules.
Medicine: Exploration as a pharmaceutical intermediate or a precursor for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for (2Z)-3-(oxan-4-yl)prop-2-enenitrile would depend on its specific application. Generally, it could interact with molecular targets through:
Binding to Enzymes: Acting as an inhibitor or substrate.
Pathway Modulation: Influencing biochemical pathways by interacting with key molecules.
Comparación Con Compuestos Similares
(2E)-3-(oxan-4-yl)prop-2-enenitrile: The E-isomer of the compound.
3-(oxan-4-yl)prop-2-enenitrile: Without the Z-configuration.
Other Oxane Derivatives: Compounds with similar oxane rings but different functional groups.
Uniqueness: (2Z)-3-(oxan-4-yl)prop-2-enenitrile is unique due to its specific configuration and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(Z)-3-(oxan-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c9-5-1-2-8-3-6-10-7-4-8/h1-2,8H,3-4,6-7H2/b2-1- |
Clave InChI |
XXQAUNRVRBXMGN-UPHRSURJSA-N |
SMILES isomérico |
C1COCCC1/C=C\C#N |
SMILES canónico |
C1COCCC1C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)





![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)


![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
